N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It has been found to have psychoactive properties and has been studied for its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its psychoactive properties. It has also been found to affect various other neurotransmitters and receptors, including norepinephrine, GABA, and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide for lab experiments is its affinity for various neurotransmitter receptors, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, its psychoactive properties may also be a limitation, as it may interfere with the interpretation of results.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the effects of neurotransmitters on behavior and cognition in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and receptors.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This has led to its use in studies on the effects of these neurotransmitters on behavior and cognition.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-6-5-7-16(2)20(15)23-10-12-24(13-11-23)21(25)22-17-8-9-18(26-3)19(14-17)27-4/h5-9,14H,10-13H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMCPFCVNWOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154699 | |
Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865659-54-7 | |
Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865659-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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